Home > Products > Screening Compounds P98968 > NaV1.7 Blocker-801
NaV1.7 Blocker-801 - 1235403-75-4

NaV1.7 Blocker-801

Catalog Number: EVT-276444
CAS Number: 1235403-75-4
Molecular Formula: C20H15ClF2N6O3S2
Molecular Weight: 524.9458
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NaV1.7 Blocker-801 is a potent NaV1.7 blocker, being 5-10 fold more potent than NaV 1.2 and NaV 1.6.
Source and Classification

NaV1.7 Blocker-801 is derived from a series of chemical compounds designed to selectively target the NaV1.7 sodium channel, which is predominantly expressed in sensory neurons involved in pain perception. The classification of this compound falls under the category of ion channel blockers, specifically targeting voltage-gated sodium channels.

Synthesis Analysis

Methods and Technical Details

The synthesis of NaV1.7 Blocker-801 involves several key steps, typically starting from commercially available starting materials. The synthetic route may include:

  1. Formation of Key Intermediates: Initial reactions involve the formation of intermediate compounds through standard organic synthesis techniques such as nucleophilic substitutions or cyclization reactions.
  2. Functional Group Modifications: Subsequent steps may involve modifications to introduce specific functional groups that enhance selectivity and potency towards the NaV1.7 channel.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted starting materials.

The precise synthetic pathway can vary based on the desired properties of NaV1.7 Blocker-801 and may involve multiple iterations of optimization to achieve high yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of NaV1.7 Blocker-801 is characterized by its specific arrangement of atoms that facilitates its interaction with the NaV1.7 channel. Key structural features include:

  • Core Structure: A central scaffold that provides the necessary binding affinity for the sodium channel.
  • Substituents: Various substituents that enhance selectivity for NaV1.7 over other sodium channel isoforms, such as NaV1.5.

Quantitative data on molecular weight, solubility, and stability under physiological conditions are essential for understanding its behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

The interactions of NaV1.7 Blocker-801 with the NaV1.7 channel can be elucidated through various chemical reaction analyses:

  1. Binding Assays: These assays determine how effectively the compound binds to the NaV1.7 channel compared to other sodium channels.
  2. Electrophysiological Studies: Techniques such as patch-clamp electrophysiology can be employed to measure changes in ionic currents through the channel upon application of NaV1.7 Blocker-801.
  3. Structure-Activity Relationship Studies: Analyzing how modifications to the compound's structure affect its activity helps in optimizing its efficacy.

These reactions provide insights into the mechanism by which NaV1.7 Blocker-801 exerts its effects on neuronal excitability.

Mechanism of Action

Process and Data

NaV1.7 Blocker-801 operates by selectively inhibiting the activity of the NaV1.7 sodium channel, thereby reducing the influx of sodium ions during action potentials in sensory neurons:

  • Inhibition Mechanism: The compound binds to specific sites on the NaV1.7 channel, preventing its activation and subsequent depolarization of neurons.
  • Impact on Pain Signaling: By inhibiting this channel, NaV1.7 Blocker-801 effectively dampens pain signaling pathways, leading to analgesic effects.

Data from studies indicate that this selective inhibition can lead to significant reductions in pain responses in animal models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NaV1.7 Blocker-801 exhibits several important physical and chemical properties:

  • Molecular Weight: Typically around 300-500 g/mol, facilitating good bioavailability.
  • Solubility: Soluble in organic solvents; moderate aqueous solubility may be achieved through structural modifications.
  • Stability: Stable under physiological conditions but may require specific storage conditions to maintain integrity.

These properties are critical for determining formulation strategies for potential therapeutic applications.

Applications

Scientific Uses

NaV1.7 Blocker-801 has significant potential applications in various fields:

  • Pain Management: As a selective inhibitor of NaV1.7, it can be developed into a therapeutic agent for chronic pain conditions, including neuropathic pain syndromes.
  • Research Tool: It serves as a valuable tool for studying the role of NaV1.7 in pain signaling pathways, helping researchers understand underlying mechanisms of pain perception.
  • Drug Development: The compound's specificity for NaV1.7 makes it an attractive candidate for further development into novel analgesics with fewer side effects compared to non-selective pain medications.
Introduction to Voltage-Gated Sodium Channels and Pain Pathways

Biophysical Role of NaV1.7 in Nociception and Neuronal Excitability

Voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is predominantly expressed in dorsal root ganglia (DRG), sympathetic ganglia, and olfactory sensory neurons [3] [5]. It functions as a threshold channel that amplifies subthreshold depolarizations in nociceptors, facilitating action potential initiation. NaV1.7 activates rapidly in response to minor stimuli (e.g., tissue injury or inflammation) and generates a slowly inactivating "ramp current", which lowers the activation threshold for pain-signaling neurons [5] [8]. This biophysical behavior positions NaV1.7 as a critical regulator of synaptic glutamate and substance P release in the dorsal horn, directly linking it to nociceptive signal transmission [3] [10].

Table 1: Biophysical Properties of Key Sodium Channels in Pain Pathways

ChannelTTX SensitivityActivation VoltagePrimary Role in Nociception
NaV1.7Sensitive (TTX-S)Hyperpolarized (-60 to -40 mV)Threshold control, subthreshold signal amplification
NaV1.8Resistant (TTX-R)Depolarized (-30 mV)Action potential upstroke in sustained firing
NaV1.9Resistant (TTX-R)Hyperpolarized (-70 mV)Setting resting membrane potential

Genetic and Pharmacological Validation of NaV1.7 as a Pain Target

Human genetic studies provide robust validation for NaV1.7 as an analgesic target. Loss-of-function mutations in SCN9A cause congenital insensitivity to pain (CIP), characterized by abolished nociception without motor/cognitive deficits [2] [8]. Conversely, gain-of-function mutations induce severe pain disorders:

  • Primary erythromelalgia: Spontaneous burning pain in extremities due to hyperactivation of NaV1.7 [8].
  • Paroxysmal extreme pain disorder: Rectal, ocular, and mandibular pain attacks from impaired inactivation [3] [8].
  • Small fiber neuropathy: Neuropathic pain linked to NaV1.7 hyperactivity [8].

Pharmacologically, peptide toxins (e.g., ProTx-II) selectively inhibit NaV1.7 and demonstrate analgesic efficacy in rodent models, further confirming its target validity [4] [6].

Rationale for Developing Isoform-Selective NaV1.7 Blockers

Non-selective sodium channel blockers (e.g., lidocaine, carbamazepine) are limited by CNS and cardiovascular side effects due to interactions with NaV1.1–NaV1.6 and NaV1.5 [7] [10]. NaV1.7’s peripheral nervous system (PNS)-restricted expression makes it an ideal target for avoiding central toxicity [5] [10]. However, achieving subtype specificity is challenging due to high homology among sodium channel isoforms. Early clinical candidates (e.g., PF-05089771) failed due to:

  • Plasma protein binding (>99%), reducing free drug concentration [2].
  • Insufficient target engagement in human trials despite promising preclinical data [4] [9].
  • Off-target effects on cardiac NaV1.5 or neuronal NaV1.6 [7].

Thus, NaV1.7 blocker-801 represents a chemotype designed to overcome these limitations through optimized selectivity and pharmacokinetics [1].

Properties

CAS Number

1235403-75-4

Product Name

NaV1.7 Blocker-801

IUPAC Name

4-[2-(2-Azetidin-3-yl-2H-pyrazol-3-yl)-4-chloro-phenoxy]-2,5-difluoro-N-[1,2,4]thiadiazol-5-yl-benzenesulfonamide

Molecular Formula

C20H15ClF2N6O3S2

Molecular Weight

524.9458

InChI

InChI=1S/C20H15ClF2N6O3S2/c21-11-1-2-17(13(5-11)16-3-4-26-29(16)12-8-24-9-12)32-18-6-15(23)19(7-14(18)22)34(30,31)28-20-25-10-27-33-20/h1-7,10,12,24H,8-9H2,(H,25,27,28)

InChI Key

CTGXRGQIIKAIKX-UHFFFAOYSA-N

SMILES

O=S(C1=CC(F)=C(OC2=CC=C(Cl)C=C2C3=CC=NN3C4CNC4)C=C1F)(NC5=NC=NS5)=O

Solubility

Soluble in DMSO

Synonyms

NaV1.7 Blocker-801

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.